molecular formula C31H45N5O13 B606162 Bis-Mal-Lysine-PEG4-acid CAS No. 1426164-52-4

Bis-Mal-Lysine-PEG4-acid

Numéro de catalogue: B606162
Numéro CAS: 1426164-52-4
Poids moléculaire: 695.72
Clé InChI: RZAXBVRZUKAYCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bis-Mal-Lysine-PEG4-acid is a compound used primarily as a linker in bioconjugation processes. It contains two maleimide groups and a carboxylic acid group connected through a linear polyethylene glycol (PEG) chain. This structure allows it to react with thiols and primary amines, making it a versatile tool in the synthesis of various bioconjugates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis-Mal-Lysine-PEG4-acid typically involves multi-step organic synthesis techniques. The polyethylene glycol (PEG) linker is prepared through the polymerization of ethylene oxide, followed by functionalization to introduce reactive end groups. Malonate derivatives are then reacted with lysine residues under controlled conditions to form the bis-maleimide structure. Finally, the carboxylic acid group is introduced using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes, with options for GMP-grade production for clinical applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mécanisme D'action

Bis-Mal-Lysine-PEG4-acid operates through controlled chemical conjugation, facilitating the precise attachment of payloads to biomolecules. The maleimide groups selectively react with thiols, while the carboxylic acid group reacts with primary amines. This dual reactivity allows for the formation of stable thioether and amide bonds, enabling the conjugation of therapeutic agents, imaging probes, and other functional molecules to targeting ligands .

Comparaison Avec Des Composés Similaires

Activité Biologique

Bis-Mal-Lysine-PEG4-acid is a bifunctional polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation and drug delivery systems. Its structure includes two maleimide groups that enable specific interactions with thiol-containing biomolecules, making it a valuable tool in various biomedical applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique functional groups:

  • Maleimide Groups : These groups react selectively with thiols, facilitating the formation of stable thioether bonds.
  • Lysine Residues : Contribute to the stability of conjugates through the formation of amide bonds.
  • PEG Linker : Enhances solubility and biocompatibility, improving the pharmacokinetic properties of conjugates.
PropertyValue
Molecular Weight695.72 g/mol
Purity≥95%
Reactive GroupsMaleimides
SolubilityHigh in aqueous media

The biological activity of this compound primarily involves its interactions with proteins and enzymes. The maleimide groups allow for selective conjugation to thiol groups on target biomolecules, which can modulate their activity. This mechanism is crucial in the development of antibody-drug conjugates (ADCs), where this compound serves as a linker to attach cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing effects on healthy tissues .

Applications in Drug Delivery

Antibody-Drug Conjugates (ADCs) : this compound is extensively used in the design of ADCs. The compound facilitates site-specific conjugation, leading to more stable and effective therapeutic agents. For instance, ADCs utilizing this linker have shown improved therapeutic efficacy and reduced off-target toxicity compared to traditional chemotherapy .

Bioconjugation Strategies : The compound's ability to form stable conjugates has made it a preferred choice for various bioconjugation strategies in research and clinical settings. Its use has been documented in studies involving the modification of proteins such as human serum albumin (rHSA) and lysozyme, showcasing its versatility in enhancing protein stability and functionality .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Cytotoxicity Studies : Research indicates that conjugates formed with this compound exhibit reduced cytotoxicity compared to their unconjugated counterparts. This reduction is significant in the context of cancer therapeutics, where selective targeting is essential .
  • In Vitro Efficacy : Studies demonstrate that PEGylated conjugates using this compound show enhanced solubility and stability in biological environments. For example, a study reported that PEGylated peptides exhibited lower hemolytic activity than their non-PEGylated forms, suggesting improved safety profiles for therapeutic applications .
  • Stability and Pharmacokinetics : The incorporation of PEG linkers has been shown to increase the half-life of drugs in circulation, allowing for less frequent dosing regimens while maintaining therapeutic efficacy .

Case Studies

Several case studies illustrate the successful application of this compound in drug development:

  • Case Study 1 : An ADC developed using this compound demonstrated significant tumor regression in preclinical models of acute lymphoblastic leukemia (ALL). The targeted delivery minimized systemic toxicity while maximizing drug accumulation at tumor sites .
  • Case Study 2 : A study involving the modification of rHSA with this compound showed enhanced binding affinity for target receptors, improving its utility as a drug carrier in therapeutic applications .

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N5O13/c37-24(8-13-35-26(39)4-5-27(35)40)32-11-2-1-3-23(34-25(38)9-14-36-28(41)6-7-29(36)42)31(45)33-12-16-47-18-20-49-22-21-48-19-17-46-15-10-30(43)44/h4-7,23H,1-3,8-22H2,(H,32,37)(H,33,45)(H,34,38)(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAXBVRZUKAYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-Mal-Lysine-PEG4-acid
Reactant of Route 2
Reactant of Route 2
Bis-Mal-Lysine-PEG4-acid
Reactant of Route 3
Reactant of Route 3
Bis-Mal-Lysine-PEG4-acid
Reactant of Route 4
Reactant of Route 4
Bis-Mal-Lysine-PEG4-acid
Reactant of Route 5
Reactant of Route 5
Bis-Mal-Lysine-PEG4-acid
Reactant of Route 6
Reactant of Route 6
Bis-Mal-Lysine-PEG4-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.